molecular formula C20H19F2N5O3S B2719528 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide CAS No. 2034523-78-7

2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide

Cat. No. B2719528
CAS RN: 2034523-78-7
M. Wt: 447.46
InChI Key: OEKKPYJUDCQCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide” has a molecular formula of C20H19F2N5O3S and an average mass of 447.458 Da .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives incorporating phenyl-1,2,3-triazole moieties have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms. These compounds, including structures similar to the queried chemical, have shown significant inhibition of isoforms hCA II, IX, and XII, relevant for physiological processes such as glaucoma treatment. Computational and X-ray crystallographic studies supported their effectiveness, revealing potential for intraocular pressure lowering in glaucoma models (Nocentini et al., 2016).

Mitochondrial Carbonic Anhydrase Inhibition for Anti-obesity

A library of benzenesulfonamides with triazole-tethered phenyl 'tail' moieties demonstrated potent inhibition of human mitochondrial carbonic anhydrase isozymes VA and VB. These isozymes are targeted for anti-obesity therapies, suggesting a novel mechanism to reduce lipogenesis. The compounds showed low nanomolar inhibition potency, highlighting their potential as lead compounds for exploring CA inhibition in obesity treatment (Poulsen et al., 2008).

Cyclooxygenase-2 Inhibition

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has identified potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Introduction of a fluorine atom into these compounds has been shown to preserve COX-2 potency and enhance selectivity, leading to the identification of compounds with potential therapeutic applications in rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).

Antimalarial Lead Compounds Development

A set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives was synthesized with the aim of developing new antimalarial compounds. Docking studies based on previously used sulfonamides against malaria pinpointed trifluoromethyl-substituted derivatives as promising leads. These findings direct future drug development efforts towards exploiting the structure-activity relationships of these compounds for malaria treatment (Boechat et al., 2011).

Apoptosis-Inducing Antitumor Activity

Novel benzenesulfonamide derivatives have been investigated for their anticancer activities. These compounds have shown the capability to induce apoptosis and cause cell cycle arrest in cancer cell lines, such as PC-3 prostate and A-549 lung cancer cells. The apoptosis-inducing activity, alongside the potential mechanisms involving caspase-3 dependent pathways, signifies the therapeutic potential of these compounds in cancer treatment (Fares et al., 2014).

properties

IUPAC Name

2,6-difluoro-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O3S/c21-16-7-4-8-17(22)20(16)31(29,30)23-10-9-19(28)26-11-15(12-26)27-13-18(24-25-27)14-5-2-1-3-6-14/h1-8,13,15,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKKPYJUDCQCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.